molecular formula C16H13ClN2O2 B13445366 Clobazam-d5

Clobazam-d5

Cat. No.: B13445366
M. Wt: 305.77 g/mol
InChI Key: CXOXHMZGEKVPMT-VIQYUKPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clobazam-d5 is a deuterated form of clobazam, a benzodiazepine derivative used primarily as an anticonvulsant and anxiolytic. The deuterium atoms in this compound replace the hydrogen atoms, which can be useful in various scientific studies, particularly in pharmacokinetics and metabolic research. Clobazam itself has been widely used in the treatment of epilepsy and anxiety disorders due to its efficacy and relatively favorable side-effect profile .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Clobazam-d5 involves the incorporation of deuterium atoms into the clobazam molecule. This can be achieved through several synthetic routes, including the use of deuterated reagents or solvents. One common method involves the hydrogen-deuterium exchange reaction, where clobazam is treated with deuterated water (D2O) under specific conditions to replace hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as liquid chromatography and mass spectrometry are used to confirm the incorporation of deuterium atoms and to ensure the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Clobazam-d5, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as N-oxide this compound, reduced this compound, and halogenated this compound .

Scientific Research Applications

Clobazam-d5 has a wide range of scientific research applications:

Mechanism of Action

Clobazam-d5 exerts its effects by enhancing the inhibitory action of gamma-aminobutyric acid (GABA) at the GABA-A receptors in the central nervous system. This leads to increased chloride ion conductance, resulting in hyperpolarization and stabilization of neuronal membranes. The molecular targets include the alpha-2 and gamma-2 subunits of the GABA-A receptor, which mediate the anxiolytic and anticonvulsant effects of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Clobazam-d5

This compound is unique due to the presence of deuterium atoms, which makes it particularly valuable in pharmacokinetic studies. The deuterium atoms can alter the metabolic pathways and improve the stability of the compound, providing more accurate and reliable data in scientific research .

Properties

Molecular Formula

C16H13ClN2O2

Molecular Weight

305.77 g/mol

IUPAC Name

7-chloro-1-methyl-5-(2,3,4,5,6-pentadeuteriophenyl)-1,5-benzodiazepine-2,4-dione

InChI

InChI=1S/C16H13ClN2O2/c1-18-13-8-7-11(17)9-14(13)19(16(21)10-15(18)20)12-5-3-2-4-6-12/h2-9H,10H2,1H3/i2D,3D,4D,5D,6D

InChI Key

CXOXHMZGEKVPMT-VIQYUKPQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C(=O)CC(=O)N(C3=C2C=C(C=C3)Cl)C)[2H])[2H]

Canonical SMILES

CN1C(=O)CC(=O)N(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

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